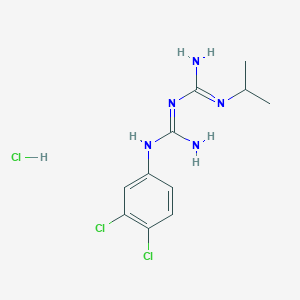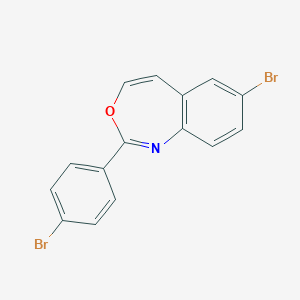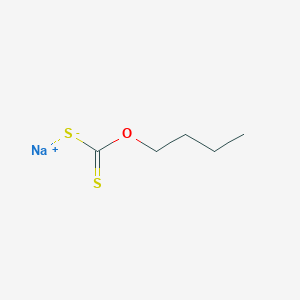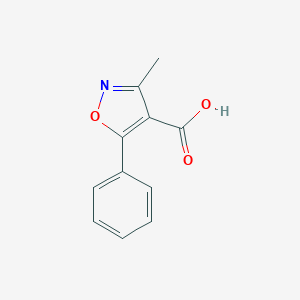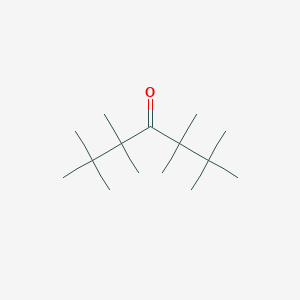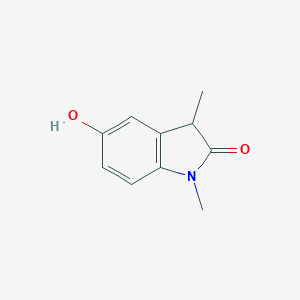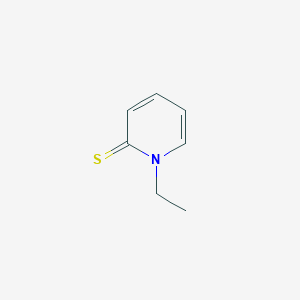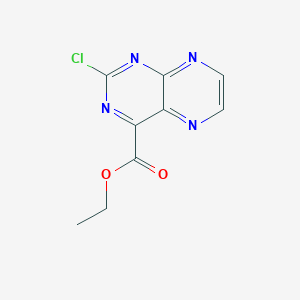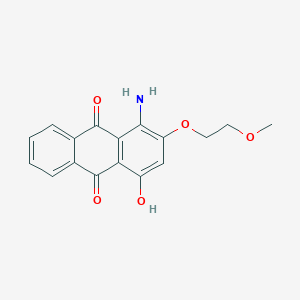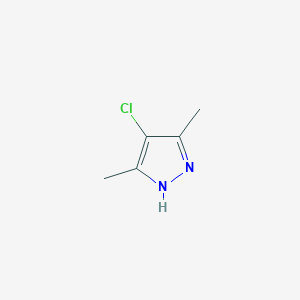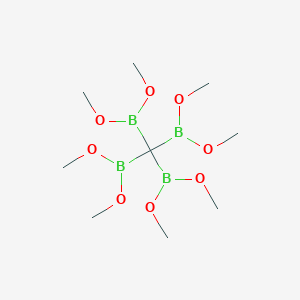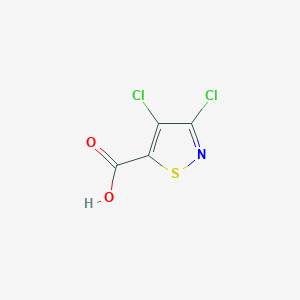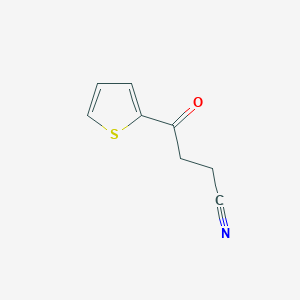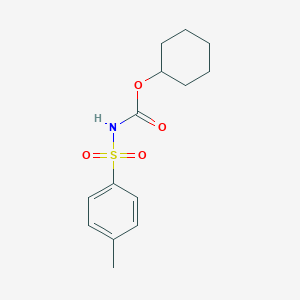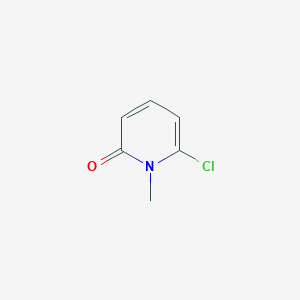
6-氯-1-甲基吡啶-2(1H)-酮
描述
The compound 6-Chloro-1-methylpyridin-2(1H)-one is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a chlorine and a methyl group on the pyridine ring indicates that it is a substituted pyridine with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related chloro-substituted pyridines has been reported in the literature. For instance, the synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine involves the formation of a bipyridine structure with chloro and methyl substituents . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which includes a chloro-substituted pyridine ring as part of a more complex dihydropyridine structure . These syntheses involve various chemical reactions and conditions that could potentially be adapted for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one.
Molecular Structure Analysis
The molecular structure of chloro-substituted pyridines is characterized by the presence of a pyridine ring with one or more substituents that can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine shows that the molecule crystallizes in the orthorhombic system with weak intermolecular interactions . The molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the possible conformations and orientations of the substituents .
Chemical Reactions Analysis
Chloro-substituted pyridines can participate in various chemical reactions, including cyclopalladation, where the pyridine acts as a ligand to form metal complexes . The reactivity of the methyl group in such compounds can also be exploited for further functionalization. The presence of a chlorine atom on the pyridine ring can facilitate nucleophilic substitution reactions or serve as a leaving group in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyridines are influenced by the substituents on the pyridine ring. For example, the introduction of electron-withdrawing groups such as chlorine can affect the acidity of the pyridine nitrogen and the reactivity of the ring towards electrophilic or nucleophilic attack. The crystal packing and intermolecular interactions, as seen in the reported structures, can also provide information on the compound's solubility, melting point, and other physical properties .
科学研究应用
氢键配合物的核磁共振研究: 本田 (2013) 在期刊"分子"中发表的研究利用6-氯-1-甲基吡啶-2(1H)-酮研究了氢键配合物中的1H-MAS-NMR化学位移。这项研究提供了对不同化学环境中氢键行为的见解,有助于理解各种化学体系中的分子相互作用 (本田,2013)。
合成化学: Barnes、Hartley 和 Jones (1982) 探讨了由6-氯-1-甲基吡啶-2(1H)-酮合成氯甲基吡啶衍生物。他们在"四面体"中的工作重点是为氯甲基吡啶(各种化学合成中的重要中间体)开发新的合成路线 (Barnes,Hartley,& Jones,1982)。
催化剂制备: 黄晓山 (2009) 在"精细化工中间体"中的一项研究讨论了通过对2-甲基吡啶盐酸盐进行氯化来制备2-氯-6-(三氯甲基)吡啶。这项研究对催化和工业化学具有影响 (黄晓山,2009)。
植物毒性活性: Demuner 等人 (2009) 在"分子"中探讨了源自4-羟基-6-甲基吡啶-2(1H)-酮的新型吡啶酮的植物毒性活性。他们的研究旨在了解这些化合物的生物学效应,这些化合物可用作活性更强的植物毒性产物的先导结构 (Demuner 等人,2009)。
有机金属化学: Escuer、Vlahopoulou 和 Mautner (2011) 在"道尔顿交易"中研究了在镍(II)化学中使用相关化合物6-甲基吡啶-2-甲醛肟,突出了其结构和磁性。这项研究提供了对这种有机金属配合物的配位化学和潜在应用的见解 (Escuer,Vlahopoulou,& Mautner,2011)。
核磁共振波谱: Kowalewski、Contreras 和 Santos (1989) 对包括6-氯-1-甲基吡啶-2(1H)-酮在内的2-吡啶酮衍生物的13C-和1H-NMR光谱进行了一项研究。这项发表在"分子结构杂志"上的研究有助于理解这些化合物的NMR特征,这对于在各种化学环境中识别和分析它们至关重要 (Kowalewski,Contreras,& Santos,1989)。
属性
IUPAC Name |
6-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIJNWKTCXRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169246 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methylpyridin-2(1H)-one | |
CAS RN |
17228-63-6 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

